Cas no 20619-13-0 (2-Pyridinepropanamine, g-(4-chlorophenyl)-)

20619-13-0 structure
Product name:2-Pyridinepropanamine, g-(4-chlorophenyl)-
2-Pyridinepropanamine, g-(4-chlorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyridinepropanamine, g-(4-chlorophenyl)-
- 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-
- 3-(4-chlorophenyl)-3-pyridin-2-ylpropan-1-amine
- 20619-13-0
- 2-PYRIDINEPROPANAMINE, .GAMMA.-(4-CHLOROPHENYL)-
- DTXSID90942804
- WW1P1ER09X
- UNII-WW1P1ER09X
- DIDEMETHYLCHLORPHENIRAMINE
- CHEBI:186213
- Q27292942
- didesmethylchlorpheniramine
- PYRIDINE, 2-(.ALPHA.-(2-AMINOETHYL)-P-CHLOROBENZYL)-
- 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine
- DDCP
- N,N-Didemethylchlorpheniramine
- SCHEMBL9574865
- PYRIDINE, 2-(ALPHA-(2-AMINOETHYL)-P-CHLOROBENZYL)-
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- Inchi: InChI=1S/C14H15ClN2/c15-12-6-4-11(5-7-12)13(8-9-16)14-3-1-2-10-17-14/h1-7,10,13H,8-9,16H2
- InChI Key: FNBHBFPBGUXPRF-UHFFFAOYSA-N
- SMILES: NCCC(C1C=CC(Cl)=CC=1)C1=CC=CC=N1
Computed Properties
- Exact Mass: 246.09255
- Monoisotopic Mass: 246.0923762g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- PSA: 38.91
2-Pyridinepropanamine, g-(4-chlorophenyl)- Related Literature
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Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
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D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
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Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
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Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
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